molecular formula C17H24N2O5S B3033769 (1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid CAS No. 1175804-00-8

(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid

Cat. No.: B3033769
CAS No.: 1175804-00-8
M. Wt: 368.4 g/mol
InChI Key: QDROQXXETZZESM-UHFFFAOYSA-N
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Description

(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylsulfonyl group, and a cyclohexylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amine group on a phenyl ring.

    Cyclohexylmethylation: The cyclohexylmethyl group is introduced via a Friedel-Crafts alkylation reaction.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the cyclohexylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and amines.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-[(([4-(Methanesulfonyl)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid
  • (1-[(([4-(Benzylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid

Uniqueness

  • Structural Features : The presence of both acetylamino and sulfonyl groups in the same molecule is unique and contributes to its specific reactivity and binding properties.
  • Biological Activity : The combination of these functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[1-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(20)19-14-5-7-15(8-6-14)25(23,24)18-12-17(11-16(21)22)9-3-2-4-10-17/h5-8,18H,2-4,9-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDROQXXETZZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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